N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1008227-10-8
VCID: VC5201755
InChI: InChI=1S/C19H27N3O5/c1-12-9-21(10-13(2)27-12)19(24)20-14-7-18(23)22(11-14)15-5-6-16(25-3)17(8-15)26-4/h5-6,8,12-14H,7,9-11H2,1-4H3,(H,20,24)
SMILES: CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C19H27N3O5
Molecular Weight: 377.441

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide

CAS No.: 1008227-10-8

Cat. No.: VC5201755

Molecular Formula: C19H27N3O5

Molecular Weight: 377.441

* For research use only. Not for human or veterinary use.

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide - 1008227-10-8

Specification

CAS No. 1008227-10-8
Molecular Formula C19H27N3O5
Molecular Weight 377.441
IUPAC Name N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide
Standard InChI InChI=1S/C19H27N3O5/c1-12-9-21(10-13(2)27-12)19(24)20-14-7-18(23)22(11-14)15-5-6-16(25-3)17(8-15)26-4/h5-6,8,12-14H,7,9-11H2,1-4H3,(H,20,24)
Standard InChI Key CDQPFSLHRJOVBV-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC

Introduction

Potential Applications

Based on structural analogs:

  • Pharmacological Activity:

    • Compounds containing pyrrolidinone and morpholine moieties are often explored for neurological or receptor-targeted activities, such as dopamine transporter (DAT) or serotonin receptor modulation .

    • The dimethoxyphenyl group is commonly found in molecules with antioxidant or anti-inflammatory properties.

  • Drug Design:

    • The presence of multiple functional groups makes this compound a candidate for molecular docking studies to evaluate interactions with enzymes or receptors.

    • Its amide linkage may contribute to stability and bioavailability in biological systems.

Synthesis Pathway

Although specific synthesis details are unavailable for this compound, general strategies for similar molecules include:

  • Formation of the pyrrolidinone core via cyclization of amino acid derivatives or lactam precursors.

  • Functionalization of the phenyl ring through methoxylation using reagents like dimethyl sulfate or methanol in the presence of catalysts.

  • Coupling of the pyrrolidinone and morpholine units via amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Data Table: Structural Features

FeatureDescription
Aromatic Ring3,4-Dimethoxyphenyl group for potential π-stacking interactions
Heterocyclic RingsPyrrolidinone (lactam) and morpholine for rigidity and solubility
Functional GroupsAmide (-CONH-) for hydrogen bonding
SubstituentsDimethyl groups on morpholine for steric effects

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